![molecular formula C20H21NO4S B2919155 3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one CAS No. 899213-05-9](/img/structure/B2919155.png)
3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring. They are widely used in medicinal chemistry due to their biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core, with the ethoxybenzenesulfonyl group attached at the 3-position and an ethyl group at the 1-position. The 6-position is methylated .
Chemical Reactions Analysis
As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. Electrophilic aromatic substitution could occur at the benzene portion of the quinoline ring . Nucleophilic aromatic substitution could also be a possibility .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic quinoline ring and the ethoxybenzenesulfonyl group could impact its solubility, melting point, and other properties .
Scientific Research Applications
Fluorescent Markers for Biological Imaging
Research on analogues of Zinquin-related fluorophores, including compounds like 4-N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfonamide, has been conducted to explore their utility as specific fluorophores for Zn(II). These compounds exhibit bathochromic shifts in their ultraviolet/visible spectra upon addition of Zn(II) to solutions, indicating potential applications as fluorescent markers for biological imaging, particularly in zinc signaling and homeostasis studies (Kimber et al., 2003).
Organic Synthesis Methodologies
The compound's framework is relevant in the synthesis of various organic molecules, demonstrating the versatility of quinoline derivatives in organic chemistry. For instance, the synthesis of podands containing 3,4-dihydroisoquinoline fragments showcases innovative approaches to creating molecules with potential applications in host-guest chemistry, sensor technologies, and materials science (Shklyaev & Vshivkova, 2014).
Antimicrobial Activities
Quinazolinone derivatives, closely related in structure to the specified compound, have been investigated for their antimicrobial activities. These studies highlight the potential of quinoline and quinazolinone derivatives in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Habib et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-1-ethyl-6-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-4-21-13-19(20(22)17-12-14(3)6-11-18(17)21)26(23,24)16-9-7-15(8-10-16)25-5-2/h6-13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYXKIAUOHITAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.